molecular formula C22H28N2O3S B2897269 N-(3-phenylpropyl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide CAS No. 1021118-04-6

N-(3-phenylpropyl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide

Cat. No.: B2897269
CAS No.: 1021118-04-6
M. Wt: 400.54
InChI Key: DUNGWFRSTARQOA-UHFFFAOYSA-N
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Description

N-(3-phenylpropyl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide is a useful research compound. Its molecular formula is C22H28N2O3S and its molecular weight is 400.54. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis and Biological Activity Evaluation : A study by Khalid et al. (2014) discusses the synthesis of N-substituted derivatives of this compound, exploring their potential biological activities. Specifically, these compounds were evaluated for their enzymatic activity against acetylcholinesterase, butyrylcholinesterase, and lipoxygenase enzymes, revealing promising activity in some cases (Khalid et al., 2014).

  • Cholinesterase Inhibitory Activities : Another study led by Khalid highlights the synthesis of N-alkyl-N-(piperidin-1-yl)benzenesulfonamide and related derivatives. These compounds were tested against acetylcholinesterase and butyrylcholinesterase enzymes, with many exhibiting significant activities (Khalid).

  • Antibacterial Potentials : Iqbal et al. (2017) focused on synthesizing acetamide derivatives with antibacterial properties. These compounds displayed moderate inhibitory effects against various bacterial strains, including Salmonella typhi and Escherichia coli (Iqbal et al., 2017).

  • Gastroprotective Activity : Sekine et al. (1998) synthesized N-(phenoxypropyl)acetamide derivatives with thioether functions, exhibiting histamine H2-receptor antagonistic and gastroprotective activities. These findings suggest potential applications in developing new anti-ulcer agents (Sekine et al., 1998).

  • Fluorescence-Tagged Histamine H3 Receptor Ligands : A study by Amon et al. (2007) describes the synthesis of (3-phenoxypropyl)piperidine derivatives tagged with fluorescent moieties, showing high affinities as histamine H3 receptor ligands. These compounds could be useful for understanding the binding site on the histamine H3 receptor (Amon et al., 2007).

  • Antimicrobial Activity and Quantum Calculations : Fahim and Ismael (2019) researched the antimicrobial activity of N-(phenylsulfonyl)acetamide derivatives. The study also involved quantum calculations to better understand the properties of these compounds (Fahim & Ismael, 2019).

Properties

IUPAC Name

2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(3-phenylpropyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O3S/c25-22(23-16-9-12-19-10-3-1-4-11-19)18-20-13-7-8-17-24(20)28(26,27)21-14-5-2-6-15-21/h1-6,10-11,14-15,20H,7-9,12-13,16-18H2,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUNGWFRSTARQOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CC(=O)NCCCC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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